molecular formula C6H12N2 B12986324 (1R,3R)-5-Azaspiro[2.4]heptan-1-amine

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine

Cat. No.: B12986324
M. Wt: 112.17 g/mol
InChI Key: ILZZJZJQDKNJOH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine is a unique spirocyclic amine compound. Spirocyclic compounds are characterized by a structure where two rings share a single atom, creating a “spiro” junction. This particular compound has a nitrogen atom incorporated into the spirocyclic structure, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-5-Azaspiro[2.4]heptan-1-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable amine with a cyclopentene derivative under specific conditions that promote the formation of the spiro junction. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted spirocyclic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(1R,3R)-5-Azaspiro[2.4]heptan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and enzyme interactions.

    Industry: The compound can be used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (1R,3R)-5-Azaspiro[2.4]heptan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3R)-5-Azaspiro[24]heptan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

(2R,3R)-5-azaspiro[2.4]heptan-2-amine

InChI

InChI=1S/C6H12N2/c7-5-3-6(5)1-2-8-4-6/h5,8H,1-4,7H2/t5-,6-/m1/s1

InChI Key

ILZZJZJQDKNJOH-PHDIDXHHSA-N

Isomeric SMILES

C1CNC[C@]12C[C@H]2N

Canonical SMILES

C1CNCC12CC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.